(2-Phenylethenyl)phosphane
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Overview
Description
(2-Phenylethenyl)phosphane is an organophosphorus compound with the molecular formula C8H9P It is characterized by the presence of a phenylethenyl group attached to a phosphane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Phenylethenyl)phosphane typically involves the reaction of phenylethylene with phosphane under controlled conditions. One common method involves the use of a palladium-catalyzed coupling reaction, where phenylethylene is reacted with a phosphane precursor in the presence of a palladium catalyst and a suitable base. The reaction is carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency .
Chemical Reactions Analysis
Types of Reactions
(2-Phenylethenyl)phosphane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form phosphine oxides.
Reduction: Reduction reactions can convert it to phosphine derivatives.
Substitution: It can undergo substitution reactions where the phenylethenyl group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include phosphine oxides, reduced phosphine derivatives, and substituted phosphane compounds.
Scientific Research Applications
(2-Phenylethenyl)phosphane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of (2-Phenylethenyl)phosphane involves its interaction with molecular targets through its phosphane moiety. It can act as a ligand, forming complexes with metal ions and influencing their reactivity. The phenylethenyl group provides additional stability and reactivity, allowing the compound to participate in various chemical and biological processes .
Comparison with Similar Compounds
Similar Compounds
Diphenylphosphane: Similar in structure but lacks the phenylethenyl group.
Triphenylphosphane: Contains three phenyl groups attached to the phosphane moiety.
Phenylphosphane: Contains a single phenyl group attached to the phosphane moiety.
Uniqueness
(2-Phenylethenyl)phosphane is unique due to the presence of the phenylethenyl group, which imparts distinct chemical properties and reactivity. This makes it a valuable compound for specific applications where other phosphane derivatives may not be suitable .
Properties
CAS No. |
65094-30-6 |
---|---|
Molecular Formula |
C8H9P |
Molecular Weight |
136.13 g/mol |
IUPAC Name |
2-phenylethenylphosphane |
InChI |
InChI=1S/C8H9P/c9-7-6-8-4-2-1-3-5-8/h1-7H,9H2 |
InChI Key |
KGXCHACLIFYNOP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CP |
Origin of Product |
United States |
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